molecular formula C10H9BrClNO3S B2393430 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 107144-42-3

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B2393430
CAS No.: 107144-42-3
M. Wt: 338.6
InChI Key: IHNBWFJSLLIAPD-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound with the molecular formula C10H9BrClNO2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indole to introduce the bromine atom at the 5-position. This is followed by acetylation to add the acetyl group at the 1-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often use automated systems and continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Common reagents for these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds. The indole moiety can interact with various biological pathways, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride can be compared with other indole derivatives, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBWFJSLLIAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under N2 atmosphere, 25.00 mL chlorosulfonic acid was cooled in an ice bath, and under stirring 5.00 g 1-acetyl-5-bromoindoline was added portionwise. Stirring was continued for 20 min. after which the ice bath was removed and the mixture was heated to 70° C. After cooling to room temperature, the mixture was cautiously poured into ice water and extracted twice with DCM. The combined organic layers were dried over MgSO4 and evaporated to dryness to give 6.57 g (93%) of a beige solid. 1H NMR (400 MHz, DMSO-d6) δ 2.16 (s, 3H), 3.15 (t, J=8.58 Hz, 2H), 4.11 (t, J=8.58 Hz, 2H), 7.37 (s, 1H), 8.66 (s, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

1-(5-Bromo-2,3-dihydro-indol-1-yl)-ethanone (0.249 g, 1.04 mmol) was added portionwise to chlorosulfonic acid (1 mL) at 20° C. with stirring and mixture was stirred for 26 h, then poured onto crushed ice. The resulting solid was collected by filtration and dried in vacuo. The filtrate was extracted with EtOAc and the organic phase was dried (Na2SO4) and evaporated in vacuo to give further solid. The two batches of solid were combined to give the title compound (0.25 g) which was used in the next stage without further purification. MS: [M−H]−=336.
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-bromo-N-acetylindoline 122.86 g (0.51 mol) cooled in an ice bath was added chlorosulfonic acid, 116.52 g (2.6 moles) very cautiously. The mixture was stirred for about 30 minutes at 0° C. and then allowed to warm to room temperature. The mixture was then heated slowly to about 70°-90° C. overnight. After cooling, the cold solution was slowly added to ice and the solids collected by suction filtration, washed several times with water and allowed to dry overnight. The product was recrystallized from chloroform to give 72.5 g (42% by weight yield) of 5-bromo-6-chlorosulfonyl-N-acetylindoline.
Quantity
122.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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